molecular formula C13H16N4O2 B2567719 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 1856100-23-6

3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2567719
CAS No.: 1856100-23-6
M. Wt: 260.297
InChI Key: NKNFCCZBWPBRJI-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Amidation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Quinones, nitroso compounds.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated derivatives, alkylated or acylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its bioactive properties.

    Biological Studies: Used in research to study enzyme interactions and metabolic pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymers: Used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and amino groups can form hydrogen bonds, while the aromatic ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the hydroxy and methyl groups.

    3-amino-1-ethyl-N-phenyl-1H-pyrazole-5-carboxamide: Lacks the hydroxy and methyl groups on the phenyl ring.

    3-amino-1-ethyl-N-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of the hydroxy and methyl groups on the phenyl ring in 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide may confer unique properties such as increased solubility, specific binding interactions, and distinct reactivity compared to similar compounds.

Properties

IUPAC Name

5-amino-2-ethyl-N-(2-hydroxy-5-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-10(7-12(14)16-17)13(19)15-9-6-8(2)4-5-11(9)18/h4-7,18H,3H2,1-2H3,(H2,14,16)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFCCZBWPBRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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